
Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
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Overview
Description
Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a complex organic compound with the molecular formula C16H16N4O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate typically involves multi-step organic reactions. One common method includes the reaction of 7-benzyl-3-methyl-2,6-dioxopurine with a suitable sulfanylacetate derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate: This compound shares a similar structure but with a benzyl group instead of a methyl group.
2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid: This compound has a carboxylic acid group instead of a methyl ester group.
Uniqueness
Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a complex organic compound belonging to the purine derivative family. Its biological activity is of significant interest due to its potential therapeutic applications, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a purine core with a sulfanylacetate moiety, which contributes to its reactivity and biological interactions. The molecular formula is C14H16N4O4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Key Structural Features:
- Purine Ring: Essential for interactions with various biological targets.
- Sulfanyl Group: Enhances chemical reactivity and potential enzyme inhibition.
- Acetate Moiety: May influence solubility and bioavailability.
Research suggests that this compound may interact with several biological pathways:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Similar compounds have demonstrated the ability to inhibit DPP-IV, an enzyme involved in glucose metabolism. This suggests potential applications in managing diabetes .
- Antioxidant Activity: The purine structure may confer antioxidant properties, which are beneficial in reducing oxidative stress in cells.
- Anti-inflammatory Effects: Analogous purine derivatives have shown anti-inflammatory properties, indicating that this compound might also reduce inflammation through similar mechanisms.
In Vitro Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Case Studies
- Diabetes Management: A study on purine derivatives showed that certain compounds effectively reduced blood glucose levels in diabetic models by inhibiting DPP-IV . This suggests that this compound could have similar effects.
- Cancer Research: Preliminary investigations into the antitumor properties of purine derivatives indicated that they could inhibit cell proliferation in various cancer cell lines. The specific role of this compound remains to be elucidated but shows promise based on structural similarities.
Properties
IUPAC Name |
methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-19-13-12(14(22)18-15(19)23)20(8-10-6-4-3-5-7-10)16(17-13)25-9-11(21)24-2/h3-7H,8-9H2,1-2H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYSSUFQECILFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OC)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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